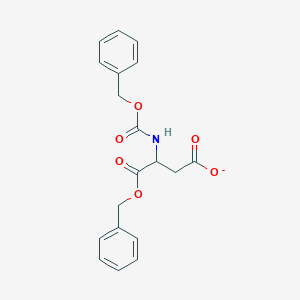

Z-D-Asp-OBzl

Description

The D-Amino Acid Moiety in Advanced Biomolecular Studies

While proteins in most organisms are constructed exclusively from L-amino acids, their mirror images, D-amino acids, play significant and diverse biological roles. nih.gov D-amino acids are found in the peptidoglycan cell walls of bacteria, in peptide antibiotics, and increasingly, are recognized for their functions in higher organisms, including mammals. nih.gov For instance, D-aspartic acid (D-Asp) acts as an endogenous neurotransmitter and is involved in regulating hormone synthesis and release, such as testosterone and luteinizing hormone. thinkdochemicals.comnih.govexamine.com It also plays a role in the development of the nervous system. nih.govnih.gov

In the context of peptide design and drug development, the incorporation of D-amino acids is a powerful strategy for enhancing therapeutic potential. One of the primary challenges for peptide-based drugs is their rapid degradation by proteases in the body. Since natural proteases are stereospecific for L-amino acid residues, substituting one or more L-amino acids with their D-enantiomers can significantly increase a peptide's resistance to enzymatic degradation. nih.govnih.govaiche.orgbiorxiv.org This modification leads to a longer biological half-life and improved stability, which are highly desirable properties for therapeutic agents. nih.govnih.gov The unique stereochemistry of D-amino acids makes them resistant to most endogenous enzymes. nih.gov

Table 3: Selected Biological Roles of D-Aspartic Acid

| Biological System | Role of D-Aspartic Acid |

|---|---|

| Nervous System | Acts as an endogenous neurotransmitter; can stimulate NMDA receptors; involved in brain development. examine.comnih.gov |

| Endocrine System | Regulates the synthesis and release of hormones, including testosterone and luteinizing hormone (LH). thinkdochemicals.comnih.gov |

| Reproductive System | May improve spermatogenesis and fertility. thinkdochemicals.comexamine.com |

Historical Context of Z-D-Asp-OBzl in Peptide Synthesis Innovations

The development of the protecting groups found in this compound marks a pivotal moment in the history of organic and peptide chemistry. Before the 1930s, the synthesis of even simple peptides was a formidable challenge due to the lack of methods for selectively protecting amino and carboxyl groups.

A major breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) group as the first modern, reversible Nα-protecting group. researchgate.netnih.gov The Z-group was revolutionary because it could be easily introduced to protect the amino group of an amino acid and, crucially, could be removed under mild, non-hydrolytic conditions—catalytic hydrogenolysis—that left the newly formed peptide bond intact. researchgate.netnih.gov This innovation laid the foundation for the logical, stepwise synthesis of peptides with defined sequences. researchgate.net

The protection of carboxyl groups, particularly those in the side chains of aspartic and glutamic acid, was another critical hurdle. The use of benzyl (B1604629) (Bzl) esters for this purpose became a standard practice. gcwgandhinagar.com The Bzl group is stable under the conditions used for peptide coupling but can be removed by the same hydrogenolysis conditions as the Z-group or by strong acids like hydrogen fluoride (B91410) (HF). wikipedia.orggcwgandhinagar.com This compatibility made the Z/Bzl combination a powerful tool for solution-phase peptide synthesis. gcwgandhinagar.com This protection scheme was later adapted by R. Bruce Merrifield in the development of solid-phase peptide synthesis (SPPS), where the Boc/Bzl strategy became a dominant method for decades. ethz.chnih.gov Therefore, a compound like this compound is a direct descendant of these foundational chemical innovations that transformed peptide synthesis from an academic curiosity into a powerful and routine scientific tool.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOZWZKJQRBZRH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NO6- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Z D Asp Obzl and Analogues

Chemical Synthesis Approaches for Z-D-Asp-OBzl

The chemical synthesis of this compound involves a series of carefully controlled reactions to introduce protecting groups onto the D-aspartic acid molecule. These protecting groups are essential to prevent unwanted side reactions during peptide synthesis. peptide.com

General Principles of Amino Acid Protection and Activation in this compound Synthesis

The synthesis of this compound relies on the strategic use of protecting groups to mask the reactive functional groups of D-aspartic acid: the α-amino group and the two carboxyl groups (α and β). The most common protecting groups used in this context are the benzyloxycarbonyl (Z) group for the α-amino group and the benzyl (B1604629) (Bzl) ester for the β-carboxyl group.

The general synthetic strategy involves:

N-terminal Protection: The α-amino group of D-aspartic acid is protected with the Z-group, typically by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions. This prevents the amino group from participating in subsequent reactions.

Side Chain Protection: The β-carboxyl group is selectively protected as a benzyl ester (OBzl). This is a crucial step to avoid the formation of undesired β-peptide bonds during peptide synthesis.

Activation of the α-Carboxyl Group: For peptide bond formation, the remaining free α-carboxyl group must be activated. This is often achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization.

The choice of protecting groups is dictated by their stability under different reaction conditions and the ease of their removal. The Z group, for instance, is typically removed by hydrogenolysis, a condition that does not affect the benzyl ester. This orthogonality of protecting groups is a cornerstone of successful peptide synthesis. peptide.comiris-biotech.de

Optimization of Reaction Conditions for this compound Yield and Purity

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound. numberanalytics.com Key parameters that are often fine-tuned include temperature, solvent, and the choice of reagents.

| Parameter | Condition | Rationale |

| Temperature | ≤25°C | Limiting the reaction temperature helps to suppress side reactions, particularly racemization at the α-carbon. |

| Solvent | Aprotic solvents (e.g., DMF, DCM) | These solvents are chosen to ensure the solubility of reactants and to minimize transesterification of the benzyl ester, which can be an issue in polar aprotic solvents. |

| Base | Mild, non-nucleophilic bases (e.g., DIPEA) | Strong bases like triethylamine (B128534) are avoided as they can promote side reactions. |

| Coupling Additives | HOBt | The use of additives like HOBt during the activation step is crucial to prevent epimerization, a form of racemization. |

This table provides a summary of optimized reaction conditions for the synthesis of this compound.

Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and ensure the complete conversion of starting materials.

Stereoselective Synthesis of this compound

Maintaining the stereochemical integrity of the D-aspartic acid starting material is a critical aspect of the synthesis. The D-configuration of the α-carbon is often essential for the biological activity of the final peptide. The primary challenge in this regard is the prevention of racemization (the formation of a mixture of D and L isomers) during the activation and coupling steps.

Strategies to ensure stereoselectivity include:

Use of Chiral Auxiliaries: While less common for this specific compound, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction.

Enzyme-Catalyzed Reactions: As will be discussed later, enzymes offer a highly stereoselective route to amino acid derivatives.

Optimized Coupling Conditions: As mentioned previously, the use of low temperatures and additives like HOBt significantly reduces the risk of racemization during the activation of the carboxylic acid.

Recent advancements in catalysis have also led to the development of stereoselective methods for the synthesis of various chiral compounds, which could potentially be applied to the synthesis of this compound and its analogues. chemrxiv.org

Comparative Analysis of Chemical Routes to this compound

While the general principles of protection and activation are well-established, several variations in the synthetic route to this compound exist. A key difference lies in the order of the protection steps.

| Synthetic Route | Advantages | Disadvantages |

| Route 1: N-protection followed by β-esterification | More common and generally straightforward. | May require purification after each step. |

| Route 2: β-esterification followed by N-protection | Can sometimes offer better overall yields. | May be more challenging to achieve selective β-esterification. |

The choice of a particular route often depends on the specific requirements of the synthesis, the availability of starting materials, and the desired scale of the reaction. For instance, in solid-phase peptide synthesis (SPPS), the Boc/Bzl (tert-butoxycarbonyl/benzyl) and Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategies are widely used, each with its own set of advantages and disadvantages regarding deprotection conditions. iris-biotech.deresearchgate.net The Z/Bzl combination used for this compound is more common in solution-phase synthesis.

Chemo-enzymatic and Enzymatic Synthesis Routes Involving Aspartic Acid Derivatives

Chemo-enzymatic and purely enzymatic approaches have emerged as powerful alternatives to traditional chemical synthesis, offering high selectivity and milder reaction conditions. iupac.org

Enzymatic Approaches for Aspartyl and Glutamyl Derivative Synthesis

Enzymes, particularly proteases and lipases, have been successfully employed for the synthesis of protected amino acid derivatives. researchgate.netthieme-connect.de These biocatalysts offer several advantages over chemical methods, including:

High Stereoselectivity: Enzymes can distinguish between enantiomers, leading to the synthesis of optically pure products without the risk of racemization. thieme-connect.de

Regioselectivity: Enzymes can selectively catalyze reactions at specific functional groups, minimizing the need for extensive protection and deprotection steps. researchgate.netunimi.it

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous solutions at or near room temperature, which is more environmentally friendly and reduces the risk of side reactions. unimi.it

A notable example is the use of the enzyme Alcalase for the α-selective enzymatic hydrolysis of symmetrical aspartyl diesters, yielding β-protected aspartic acid derivatives with high efficiency. researchgate.net This method provides a direct route to intermediates that are structurally similar to this compound.

Furthermore, γ-glutamyltransferases (GGTs) have been investigated for the synthesis of γ-glutamyl derivatives. unimi.itfrontiersin.org Although this applies to glutamic acid, the principles of enzymatic catalysis for regioselective peptide bond formation are relevant to the synthesis of β-aspartyl derivatives as well.

Application of Thermolysin and Other Proteases in this compound Related Synthesis

The enzymatic synthesis of peptide bonds, a concept first described in the 1930s, offers a green chemistry alternative to traditional chemical methods. acs.org Proteases, which primarily catalyze the hydrolysis of peptide bonds in aqueous solutions, can have their equilibrium shifted towards synthesis in the presence of organic solvents. oup.com This principle is notably applied in the industrial production of the aspartame (B1666099) precursor, N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Cbz-Asp-Phe-OMe or ZAPM), a process catalyzed by the protease thermolysin. acs.orgoup.comnih.gov

Thermolysin, a metalloendopeptidase, is a well-studied, temperature-stable enzyme that has been successfully used to catalyze the condensation reaction between a protected aspartic acid derivative and a phenylalanine ester. acs.orgoup.com The synthesis of ZAPM from N-carbobenzoxy-L-aspartic acid (ZA) and L-phenylalanine methyl ester (PM) is a multi-ton per year industrial process. nih.gov The enzymatic reaction is favored by the low solubility of the product, which precipitates out of the aqueous solution, driving the reaction towards synthesis. acs.orgnih.gov

While thermolysin is effective, its stability can be compromised in the presence of organic solvents. oup.com Research has explored other proteases with enhanced stability in such conditions. For instance, the PST-01 protease, while having a slower synthesis rate than thermolysin, demonstrates high stability and activity in organic solvents, making it a promising candidate for industrial applications. oup.com Mutagenesis studies on PST-01, specifically altering amino acids near the active center to mimic those in thermolysin, have shown significant enhancement in its synthetic activity. oup.com Another example is the PT121 protease from Pseudomonas aeruginosa, which has been shown to catalyze the synthesis of the aspartame precursor Cbz-Asp-Phe-NH2. google.com

The synthesis of analogs containing D-amino acids has also been investigated. A thermostable D-stereospecific dipeptidase from Bacillus borstelensis BCS-1 has been applied in the production of the dipeptide Z-D-Asp-D-Ala-OBzl, which serves as a model for the synthesis of the sweetener alitame. researchgate.net

Table 1: Comparison of Proteases in Aspartame Precursor Synthesis

| Enzyme | Substrates | Product | Key Findings |

|---|---|---|---|

| Thermolysin | Z-L-Aspartic Acid, L-Phe-OMe | Z-L-Asp-L-Phe-OMe (ZAPM) | Widely used in industry; reaction driven by product precipitation. acs.orgoup.comnih.gov |

| PST-01 Protease | Z-L-Aspartic Acid, L-Phe-OMe | Z-L-Asp-L-Phe-OMe | More stable in organic solvents than thermolysin, though with a slower reaction rate. oup.com |

| PST-01 Mutant (Y114F) | Z-L-Aspartic Acid, L-Phe-OMe | Z-L-Asp-L-Phe-OMe | Synthetic activity greatly enhanced, similar to thermolysin. oup.com |

| PT121 Protease | Cbz-Asp-OH, L-Phe-NH2 | Cbz-Asp-Phe-NH2 | Catalyzes condensation in the presence of 50% DMSO. google.com |

| D-stereospecific dipeptidase | Z-D-Aspartic Acid, D-Ala-OBzl | Z-D-Asp-D-Ala-OBzl | Demonstrates potential for synthesis of peptides containing D-amino acids. researchgate.net |

Protecting Group Strategies Pertinent to this compound

Role of Benzyloxycarbonyl (Cbz) and Benzyl Ester (OBzl) Protecting Groups

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive functionalities. ontosight.aibiosynth.com The benzyloxycarbonyl (Cbz or Z) group and the benzyl ester (OBzl) group are classical protecting groups widely used in both solution-phase and, to a lesser extent, solid-phase peptide synthesis. peptide.combachem.com

The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas, was a cornerstone in the early development of controlled peptide synthesis. total-synthesis.comwikipedia.org It protects the α-amino group of an amino acid, masking its nucleophilicity and basicity to prevent self-condensation or reaction at the wrong site during peptide coupling. ontosight.aiwikipedia.org The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com It is known for its stability under both acidic and basic conditions, a property that makes it orthogonal to many other protecting groups like Boc and Fmoc. total-synthesis.commasterorganicchemistry.com

The benzyl ester (OBzl) group protects the carboxylic acid functionality, including the side chains of aspartic and glutamic acid. peptide.com For instance, in the synthesis involving this compound, the OBzl group protects the side-chain carboxylic acid of the D-aspartic acid residue. peptide.com This protection prevents the side-chain carboxyl group from participating in the peptide bond formation. Benzyl esters are commonly used in Boc-based solid-phase peptide synthesis strategies. peptide.com

The combination of Cbz for the N-terminus and OBzl for the C-terminus or side chains provides a compatible protection scheme, often referred to as the Boc/Bzl strategy in solid-phase synthesis. biosynth.comiris-biotech.de

Orthogonal Protecting Schemes in this compound Integration

Orthogonal protection is a fundamental concept in complex chemical synthesis, particularly in peptide synthesis, where multiple functional groups require temporary masking. iris-biotech.deresearchgate.net An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others, using distinct chemical conditions. iris-biotech.deresearchgate.net This enables the stepwise and controlled construction of a peptide chain.

The Cbz group is considered orthogonal to the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.commasterorganicchemistry.com The Cbz group is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal. total-synthesis.commasterorganicchemistry.com The primary method for Cbz deprotection is catalytic hydrogenation, which does not affect Boc or Fmoc groups. masterorganicchemistry.com

When integrating a this compound unit into a larger peptide, the orthogonality of the Z and OBzl groups relative to other protecting groups on the peptide chain is crucial. For example, in a strategy employing Fmoc for N-terminal protection, the Z group on the aspartic acid's amino group and the OBzl group on its side chain would remain intact during the piperidine-mediated removal of the Fmoc group. iris-biotech.de

However, the Boc/Bzl (including OBzl) protection strategy is often described as "quasi-orthogonal" because both types of groups are removed by acidic conditions, albeit with different sensitivities. biosynth.comiris-biotech.de Boc groups are typically removed with trifluoroacetic acid (TFA), while the removal of Bzl and OBzl groups requires stronger acids like hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr) in acetic acid. iris-biotech.debachem.com This difference in lability allows for some degree of selective deprotection.

For more complex syntheses, such as the preparation of cyclic or branched peptides, other orthogonal protecting groups like the allyloxycarbonyl (Alloc) group may be used in conjunction with Cbz and OBzl. The Alloc group is stable to both acids and bases but can be selectively removed using a palladium catalyst. peptide.comhighfine.com

Deprotection Strategies for this compound

The removal of the protecting groups from this compound is a critical step to yield the free dipeptide or to allow for further elongation of the peptide chain. The deprotection strategy must be chosen carefully to avoid side reactions and preserve the integrity of the peptide.

Catalytic hydrogenation is the most common and mildest method for the removal of the benzyloxycarbonyl (Cbz or Z) group. masterorganicchemistry.comhighfine.com This reaction is typically carried out at room temperature and atmospheric pressure using a palladium catalyst, most commonly 10% palladium on carbon (Pd/C). masterorganicchemistry.comthalesnano.com The hydrogen source can be hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid in a process known as catalytic transfer hydrogenation. highfine.com

This method is highly selective for the Cbz group and is compatible with many other functional groups and protecting groups, such as Boc and Fmoc. total-synthesis.commasterorganicchemistry.com The deprotection proceeds via hydrogenolysis, where the benzyl-oxygen bond is cleaved, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com

In the case of this compound, catalytic hydrogenation will typically cleave both the Z group and the OBzl group simultaneously, as both are benzyl-based protecting groups susceptible to hydrogenolysis. thalesnano.com This would result in the formation of free D-aspartic acid. If selective removal of only the Z group is desired while retaining the OBzl ester, alternative deprotection methods or a more carefully chosen catalyst system might be necessary. For instance, certain additives can sometimes modulate the reactivity of the catalyst to achieve chemoselectivity. thieme-connect.com

It is important to note that catalytic hydrogenation can be sensitive to the presence of certain functional groups, such as thioethers, which can poison the catalyst. highfine.com In such cases, or when other hydrogenation-sensitive groups like alkenes are present, alternative deprotection methods like strong acid cleavage may be required. highfine.com

Enzymatic Deprotection Mechanisms

Enzymatic deprotection provides a green chemistry approach, often proceeding under mild aqueous conditions with high selectivity, thus avoiding harsh chemical reagents that can cause side reactions. rsc.orgnih.gov

Enzymes for Z-Group (N-benzyloxycarbonyl) Removal: The N-benzyloxycarbonyl (Z) group is traditionally removed by catalytic hydrogenation. rsc.org However, this method can have selectivity issues with other sensitive functional groups. rsc.org Enzymatic alternatives are being explored:

Penicillin Acylases: Enzymes like penicillin acylase from Escherichia coli and Alcaligenes faecalis have demonstrated the ability to cleave the Z-group from various amino acid derivatives. nih.gov Although their reactivity is generally lower for Z-protected compounds compared to their natural substrates, they can efficiently catalyze the deprotection under mild conditions. nih.gov The deprotection mechanism involves the hydrolysis of the amide bond, releasing the free amine, carbon dioxide, and benzyl alcohol. rsc.org

Cbz-deprotecting Enzymes: A specific enzyme isolated from Sphingomonas paucimobilis has been identified for its ability to hydrolyze the Z-group from both D- and L-amino acids. researchgate.net

Enzymes for OBzl-Group (Benzyl Ester) Removal: The benzyl ester protecting the side-chain carboxylic acid of aspartate can also be removed enzymatically.

Lipases and Esterases: These enzymes are widely used for the hydrolysis of ester bonds. mdpi.com Porcine pancreatic lipase (B570770) (PPL) and lipases from sources like Aspergillus niger and Rhizopus can hydrolyze amino acid esters. tandfonline.comnih.gov The enantioselectivity is a key feature, with many lipases preferentially hydrolyzing the L-enantiomer. tandfonline.comnih.gov For a D-amino acid derivative like this compound, selecting an enzyme with D-stereospecificity or optimizing conditions would be crucial. The reaction involves the hydrolysis of the ester linkage to yield the free carboxylic acid and benzyl alcohol.

Other Hydrolases: Enzymes such as thermitase, carboxypeptidase A, and α-chymotrypsin have also been investigated for the deprotection of peptide esters, including benzyl esters. nih.gov A significant challenge is to suppress the concurrent proteolytic degradation of the peptide backbone, which can often be managed by using organic cosolvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov

The table below summarizes enzymes involved in deprotection relevant to this compound.

| Protecting Group | Enzyme Class | Specific Examples | Key Characteristics |

| Z (N-benzyloxycarbonyl) | Acylase | Penicillin Acylase (E. coli, A. faecalis) nih.gov | Efficient under mild conditions, avoids toxic reagents. nih.gov |

| Hydrolase | Cbz-deprotecting enzyme (S. paucimobilis) researchgate.net | Can be specific for D- or L-amino acids. researchgate.net | |

| OBzl (Benzyl ester) | Lipase/Esterase | Porcine Pancreatic Lipase (PPL) tandfonline.com, Aspergillus niger lipase tandfonline.com | High enantioselectivity, often L-specific. tandfonline.comtandfonline.com |

| Protease | Thermitase, α-Chymotrypsin nih.gov | Can hydrolyze esters, but proteolytic activity must be suppressed. nih.gov |

Challenges in Synthesis of this compound and Peptide Incorporating it

The incorporation of aspartic acid residues into a peptide sequence presents significant challenges, primarily revolving around the formation of a stable five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.denih.gov This side reaction is a major hurdle in peptide synthesis, leading to impurities that are often difficult to separate from the desired product. iris-biotech.desigmaaldrich.com

Aspartimide Formation and its Prevention Strategies

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. iris-biotech.deresearchgate.net The backbone amide nitrogen attacks the side-chain carbonyl carbon of the aspartyl residue, eliminating the side-chain protecting group (like OBzl). iris-biotech.denih.gov This reaction is particularly prevalent during the Fmoc-deprotection step in solid-phase peptide synthesis (SPPS), which uses a base like piperidine (B6355638). iris-biotech.depeptide.com The resulting aspartimide is prone to racemization and can be opened by nucleophiles (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, both of which can be in the D- or L-configuration. nih.govsigmaaldrich.compeptide.com

The sequence of the peptide greatly influences the rate of aspartimide formation, with sequences like -Asp-Gly-, -Asp-Asn-, and -Asp-Arg- being particularly susceptible. google.comiris-biotech.de

Prevention Strategies:

Several strategies have been developed to minimize or prevent aspartimide formation:

Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the side-chain protecting group can physically block the intramolecular cyclization. iris-biotech.debiotage.com While the standard tert-butyl (OtBu) group offers some protection, bulkier groups have been shown to be more effective. iris-biotech.de However, excessively bulky groups can sometimes reduce the coupling efficiency of the amino acid. google.com

Backbone Protection: Protecting the amide nitrogen of the peptide bond C-terminal to the aspartic acid residue effectively prevents aspartimide formation by removing the nucleophilic nitrogen. peptide.combiotage.com The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, often by incorporating a pre-synthesized dipeptide like Fmoc-Asp(OR)-(Dmb)Gly-OH. iris-biotech.debiotage.com

Modification of Deprotection Conditions: Using weaker bases than piperidine, such as piperazine (B1678402), for Fmoc group removal can suppress aspartimide formation. biotage.com Additionally, adding acidic additives like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can reduce the extent of this side reaction. peptide.combiotage.com

Novel Protecting Groups: New protecting groups are continuously being developed. For instance, cyanosulfurylides have been shown to completely suppress aspartimide formation by masking the carboxylic acid with a stable C-C bond, which is later cleaved under specific conditions. researchgate.netresearchgate.netresearchgate.net

The following table outlines common prevention strategies and their mechanisms.

| Strategy | Mechanism | Example(s) |

| Bulky Side-Chain Protection | Steric hindrance prevents the backbone amide from attacking the side-chain carbonyl. iris-biotech.debiotage.com | Mpe (3-methylpent-3-yl), OMpe, ODie nih.govbiotage.com |

| Backbone Amide Protection | The nucleophilic nitrogen is temporarily masked by a protecting group. iris-biotech.depeptide.com | Dmb (2,4-dimethoxybenzyl) group on the succeeding residue. iris-biotech.debiotage.com |

| Modified Deprotection Reagents | Reduces the basicity of the reaction medium during Fmoc removal. biotage.com | Using piperazine instead of piperidine; adding HOBt to piperidine. peptide.combiotage.com |

| Innovative Protecting Schemes | Replaces the ester linkage with a more stable bond. | Cyanosulfurylide (CSY) protecting group. researchgate.netresearchgate.net |

Minimizing Side Reactions during this compound Incorporation

Beyond aspartimide formation, the synthesis and incorporation of this compound can be complicated by other side reactions. These reactions can arise from the protecting groups themselves or the activation methods used during peptide coupling. bibliomed.orgnih.gov

Racemization: The α-carbon of an activated amino acid is susceptible to base-catalyzed epimerization. While the D-configuration of this compound is intended, racemization can lead to the incorporation of the L-isomer, compromising the purity and biological activity of the final peptide. This is a general issue in peptide synthesis, particularly when strong activating agents or prolonged coupling times are used. bibliomed.org

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization between the N-terminal amine and the C-terminal activated carboxyl group can occur, leading to the formation of a stable six-membered ring called a diketopiperazine. peptide.comiris-biotech.de This cleaves the dipeptide from the resin support (in SPPS) and terminates chain elongation. iris-biotech.de

Side Reactions from Protecting Groups: The Z and Bzl groups are typically removed via catalytic hydrogenation. During this process, incomplete removal can lead to heterogeneous products. Furthermore, in acidic conditions sometimes used for cleavage (though less common for Z/Bzl), the benzyl cation formed can lead to side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. peptide.compeptide.com

Transesterification: In syntheses involving Boc/Bzl chemistry, transesterification of benzyl esters has been observed, especially when using alcohol solvents in the presence of a base, leading to the formation of undesired esters (e.g., methyl or ethyl esters). nih.gov

Careful selection of coupling reagents, solvents, and reaction conditions, along with strategic use of protecting groups, is essential to minimize these and other potential side reactions during the incorporation of this compound into a peptide chain. bibliomed.orgthieme-connect.de

Applications of Z D Asp Obzl in Advanced Peptide and Protein Research

Role as a Building Block in Complex Peptide Synthesis

Z-D-Asp-OBzl is a versatile building block in both solid-phase and liquid-phase peptide synthesis methodologies, facilitating the creation of peptides with unique structural and functional properties.

Solid-phase peptide synthesis (SPPS) is a widely used method for creating peptides, where the peptide chain is assembled sequentially while anchored to an insoluble polymer support. sigmaaldrich.comcsic.es This approach simplifies the purification process as excess reagents and byproducts can be washed away after each coupling step. csic.espeptide.com this compound can be effectively integrated into SPPS protocols. The Z-group, a carbobenzoxy group, provides amine protection, a concept first introduced by Max Bergmann, which was a significant advancement in peptide chemistry. csic.es While Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) are more commonly used as temporary Nα-protecting groups in modern SPPS, the Z-group still finds application, particularly in specific synthetic strategies. sigmaaldrich.compeptide.com The benzyl (B1604629) ester protecting the side chain of the aspartic acid residue is stable under the conditions used for the removal of many Nα-protecting groups, ensuring the integrity of the side chain throughout the synthesis. peptide.com However, the cleavage of the Z-group and the benzyl ester typically requires harsher conditions, such as strong acids like hydrogen fluoride (B91410) (HF) or catalytic hydrogenation. peptide.com

Table 1: Comparison of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Typical Application |

|---|---|---|---|

| Benzyloxycarbonyl | Z | Hydrogenolysis, HBr/AcOH, Na/NH3 | Liquid-Phase Synthesis, Some SPPS |

| tert-Butoxycarbonyl | Boc | Moderate Acid (e.g., TFA) | SPPS |

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, involves the stepwise addition of amino acids in a homogenous solution. bachem.com While often more time-consuming and requiring purification of intermediates, LPPS is suitable for large-scale synthesis of shorter peptides and allows for closer monitoring of the reaction progress. bachem.com In LPPS, combinations of protecting groups like Boc/Bzl or Z/tBu are commonly employed. bachem.com The Z-group, in particular, has a long history of use in solution-phase synthesis. peptide.com this compound is well-suited for this method, where its protecting groups prevent unwanted side reactions during the coupling of amino acid residues in solution. The solubility of the protected peptide fragments is a critical factor in LPPS, and the benzyl groups of this compound can influence this property. bachem.com

The incorporation of non-canonical amino acids, such as D-amino acids, into peptides is a key strategy for developing novel therapeutic agents and research tools. mdpi.com this compound is a crucial building block for the synthesis of peptides containing D-aspartic acid residues. bldpharm.com The presence of D-amino acids can confer several advantageous properties to peptides. Notably, peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. mdpi.combiorxiv.org This increased stability can lead to a longer circulation half-life in vivo. mdpi.com The synthesis of such peptides can be achieved through standard peptide synthesis protocols, where this compound is introduced at the desired position in the peptide sequence. asm.org

The precise three-dimensional structure of a peptide is intimately linked to its biological function. The incorporation of specific amino acid derivatives, including protected forms like this compound, is essential for constructing peptides designed for detailed structural and functional analysis. By controlling the sequence and stereochemistry of the amino acid residues, researchers can synthesize peptides that adopt specific secondary structures, such as alpha-helices or beta-sheets. uni-muenchen.de These synthetic peptides can then be used to study protein-protein interactions, enzyme-substrate binding, and other biological processes. gyrosproteintechnologies.com The introduction of D-aspartic acid via this compound can induce specific conformational changes in the peptide backbone, which can be probed using techniques like NMR spectroscopy and X-ray crystallography to elucidate structure-activity relationships. nih.gov

Contribution to Non-Canonical Amino Acid Research

The field of non-canonical amino acid research explores the creation and application of amino acids not found in the standard genetic code. nih.gov This area of study has significant implications for drug discovery and biotechnology. bakerlab.org

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. mdpi.comexplorationpub.com The incorporation of D-amino acids is a well-established strategy to overcome this limitation. biorxiv.orgfrontiersin.org Peptides composed of D-amino acids, often referred to as "mirror-image" peptides, are highly resistant to proteolysis by endogenous enzymes that are stereospecific for L-amino acids. mdpi.com The use of this compound as a building block allows for the site-specific introduction of a D-aspartic acid residue into a peptide sequence. This modification can significantly enhance the peptide's stability against enzymatic degradation, thereby prolonging its biological activity. mdpi.combiorxiv.org Research has shown that even a single D-amino acid substitution can substantially increase a peptide's resistance to proteases. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Benzyloxycarbonyl | Z |

| Benzyl | Bzl |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| tert-Butoxycarbonyl | Boc |

| Hydrogen Fluoride | HF |

| D-aspartic acid | D-Asp |

| L-aspartic acid | L-Asp |

| D-amino acid | - |

Development of Mirror-Image Peptides

The use of D-amino acids, such as the D-aspartic acid in this compound, is central to the development of mirror-image peptides and proteins. lifetein.comgoogle.com Naturally occurring peptides are composed of L-amino acids and are therefore susceptible to degradation by proteases in the body, which typically have short in-vivo half-lives. pnas.org Mirror-image peptides, constructed from synthetic D-amino acids, are not recognized by these enzymes and thus exhibit remarkable resistance to proteolytic degradation. lifetein.combioanalysis-zone.com This enhanced stability makes them attractive candidates for therapeutic drugs with longer-lasting effects. bioanalysis-zone.com

A key strategy for discovering novel D-peptide ligands is mirror-image phage display. chemrxiv.orgsquarespace.comnih.gov In this technique, a target protein is chemically synthesized using D-amino acids (a D-protein). chemrxiv.orgnih.gov This D-protein is then used as bait to screen a vast library of L-peptides displayed on phages. squarespace.com Peptides that bind to the D-protein are identified, and by the principle of symmetry, the corresponding D-peptides (their mirror images) will bind to the natural L-protein target. squarespace.comnih.gov

The chemical synthesis of these D-proteins or D-peptides relies on building blocks like this compound. Automated fast-flow peptide synthesis (AFPS) has emerged as a reliable method to produce these mirror-image protein targets without requiring extensive prior engineering. chemrxiv.org this compound, with its protected amine and side-chain carboxyl groups, can be incorporated precisely into a growing peptide chain during solid-phase peptide synthesis (SPPS), contributing to the final D-polypeptide structure. google.compeptide.com

Research Highlight: Stability of Peptides Containing D-Amino Acids

| Peptide Composition | Stability Feature | Rationale |

|---|---|---|

| All L-amino acids | Susceptible to degradation | Recognized and cleaved by natural proteases. |

| All D-amino acids (Mirror-image) | Resistant to degradation | Chiral counterparts are not recognized by L-specific proteases. lifetein.combioanalysis-zone.com |

This compound in Scaffold and Ligand Design for Biochemical Probes

The specific structure of this compound makes it a valuable intermediate for constructing molecular scaffolds and ligands used as probes in biochemical and pharmaceutical research. The protecting groups are essential for controlling the chemical reactions during synthesis, ensuring the final product has the desired sequence and structure. ontosight.ai

Precursors for Dipeptide Sweeteners

Derivatives of aspartic acid are famous for their role as precursors to low-calorie dipeptide sweeteners. The most well-known of these is Aspartame (B1666099), which is a methyl ester of the dipeptide L-Aspartyl-L-phenylalanine. iupac.orgontosight.ai The synthesis of Aspartame and its analogs often involves the coupling of a protected L-aspartic acid, such as Z-L-Aspartic acid, with a phenylalanine ester, a reaction that can be catalyzed by enzymes like thermolysin. google.comresearchgate.net

While L-amino acids are common, there is growing interest in synthesizing dipeptides that contain D-amino acids to create novel analogs with different properties, including potential pharmacological effects. google.comnih.gov Research has demonstrated the enzymatic synthesis of dipeptide sweetener precursors containing D-amino acids. For instance, a thermostable dipeptidase from Brevibacillus borstelensis has been used to successfully synthesize Z-L-Asp-D-AlaOBzl, a precursor for a dipeptide sweetener. nih.gov This demonstrates the utility of D-amino acid derivatives in creating sweeteners, suggesting a potential role for building blocks like this compound in the synthesis of specialized sweetener analogs.

Examples of Dipeptide Sweetener Precursors

| Precursor | Constituent Amino Acids | Resulting Sweetener Class |

|---|---|---|

| Z-L-Aspartic Acid + L-Phenylalanine methyl ester | L-Asp, L-Phe | Aspartame google.com |

Intermediate in Peptide Probe Synthesis

This compound is a crucial intermediate in the synthesis of peptide probes designed to investigate biological processes. ontosight.ai Peptide synthesis is a stepwise process that requires careful protection of reactive functional groups to prevent unwanted side reactions. thermofisher.com In this compound, two key protecting groups are present:

Z (Benzyloxycarbonyl) group: This group protects the α-amino group of the D-aspartic acid. It is stable under many reaction conditions but can be removed when needed, typically by catalytic hydrogenation. peptide.com

OBzl (Benzyl ester) group: This group protects the side-chain β-carboxyl group. Protecting the aspartic acid side chain is critical to prevent side reactions, most notably the formation of aspartimide, which can lead to a mixture of unwanted by-products during synthesis. peptide.comnih.gov

By using such doubly protected amino acids, chemists can control the sequence of amino acid addition during Solid-Phase Peptide Synthesis (SPPS) to create custom peptides. peptide.com These synthetic peptides can be designed as probes to study enzyme-substrate interactions, map protein binding sites, or investigate cellular signaling pathways. thermofisher.com For example, a related compound, Z-Glu(OBzl)-OH, has been used to synthesize peptide probes for studying protein-protein interactions. The incorporation of a D-amino acid like that from this compound can also confer stability to the probe, allowing it to function for longer periods in a biological system.

Table of Mentioned Compounds

| Abbreviated Name | Full Chemical Name |

|---|---|

| This compound | N-Benzyloxycarbonyl-D-aspartic acid β-benzyl ester |

| Z-L-Asp-D-AlaOBzl | N-Benzyloxycarbonyl-L-aspartyl-D-alanine benzyl ester |

| Aspartame | L-Aspartyl-L-phenylalanine methyl ester |

| Z-L-Aspartic acid | N-Benzyloxycarbonyl-L-aspartic acid |

| Z-Glu(OBzl)-OH | N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester |

| Phenylalanine methyl ester | L-Phenylalanine methyl ester |

| Alanine benzyl ester | D-Alanine benzyl ester |

| Thermolysin | A thermostable metalloproteinase enzyme |

Enzymatic and Biochemical Studies Involving Z D Asp Obzl

Investigation of Enzyme-Substrate Interactions

The study of enzyme-substrate interactions is fundamental to understanding catalytic mechanisms and enzyme specificity. An enzyme is engineered to bind most effectively to a substrate when it is in the transition state of the reaction being catalyzed. nih.gov This tight binding reduces the activation energy, which is the core of the catalytic mechanism. nih.gov The binding site of an enzyme orients the substrate correctly for the reaction to proceed. nih.gov The full extent of these binding interactions is typically realized when the substrate is in an intermediate stage of the reaction. nih.gov

Compounds like Z-D-Asp-OBzl, which are protected amino acid derivatives, serve as valuable probes for investigating these interactions. Their specific stereochemistry and blocking groups allow researchers to dissect the structural and chemical requirements for substrate recognition and binding within an enzyme's active site. The D-aspartate configuration is particularly useful for studying D-stereospecific enzymes, which are enzymes that preferentially act on D-amino acid residues.

Studies on Proteolytic Degradation and Resistance

The inclusion of D-amino acids in peptide structures, such as in the case of this compound, is a known strategy to confer resistance to proteolytic degradation. Most common proteases are specific for L-amino acids, which are the building blocks of proteins in most living organisms. Nonribosomal peptide antibiotics, which often contain D-amino acids, are notably effective against multidrug-resistant bacteria. nih.gov

However, resistance mechanisms have evolved, and one such mechanism is based on the hydrolytic cleavage by D-stereospecific peptidases. nih.gov These enzymes can recognize and cleave peptide bonds involving D-amino acids, thereby inactivating the compound. The study of compounds like this compound in the presence of various proteases helps in understanding the scope of this resistance. Such research reveals the widespread distribution and broad-spectrum potential of D-stereospecific peptidases, which can be an early indicator of antibiotic resistance. nih.gov

Characterization of D-Stereospecific Peptidases and Esterases Using this compound Analogues

Analogues of this compound are instrumental in the discovery and characterization of novel enzymes with specific stereochemical preferences.

Microorganisms are a rich source of novel enzymes with diverse industrial and biotechnological applications. researchgate.netscielo.br Screening for specific enzymatic activities is a crucial first step in their discovery. researchgate.netrjlbpcs.com A convenient method for screening microorganisms with D-stereospecific peptidase or esterase activity involves the use of a turbid plate containing a D-amino acid dipeptide analogue, such as Z-D-Ala-D-AlaOBzl. researchgate.net

In this method, the substrate is dispersed in an agar medium, creating an opaque or turbid appearance. When a microorganism that produces the target D-stereospecific enzyme is grown on this plate, it secretes the enzyme into the medium. The enzyme then hydrolyzes the substrate, breaking it down into soluble products. This enzymatic action results in a clear zone, or halo, around the microbial colony, indicating a positive result. scielo.brmdpi.com This approach allows for the rapid and efficient screening of a large number of microbial isolates for the desired enzymatic activity. researchgate.net

Table 1: Screening Results for D-Stereospecific Peptidase Activity

| Microbial Species | Substrate | Result |

| Bacillus sp. BCS-1 | Z-D-Ala-D-AlaOBzl | Clear Halo (Positive) researchgate.net |

| E. coli | Z-D-Ala-D-AlaOBzl | No Halo (Negative) researchgate.net |

| Bacillus subtilis | Z-D-Ala-D-AlaOBzl | No Halo (Negative) researchgate.net |

Once a microorganism with the desired enzymatic activity is identified through screening, the next step is often to isolate and characterize the gene responsible for producing the enzyme. core.ac.uk This process, known as molecular cloning, is a cornerstone of recombinant DNA technology. addgene.org It involves isolating the genomic DNA from the identified microorganism and inserting fragments of it into plasmids, which are small, self-replicating DNA molecules. addgene.org

These recombinant plasmids are then introduced into a host organism, typically E. coli, which can be grown easily in the lab. The host cells are then screened again using the same method (e.g., the turbid plate assay) to identify the specific clone that carries the gene of interest. researchgate.net Once identified, the gene can be sequenced and expressed at high levels to produce large quantities of the purified enzyme for further study and industrial application. nih.govnih.gov This entire workflow, from screening to cloning, has been successfully applied to identify D-stereospecific peptidase and esterase genes. researchgate.net

This compound as a Competitive Inhibitor in Enzymatic Assays

Enzyme inhibitors are invaluable molecules for studying enzyme function and for the development of therapeutic drugs. mdpi.com A competitive inhibitor is a substance that structurally resembles the enzyme's natural substrate and competes with it for binding to the active site. mdpi.com When the inhibitor is bound, the enzyme cannot bind the substrate, and no reaction occurs. mdpi.com

This compound and similar molecules can act as competitive inhibitors for certain enzymes, particularly those that recognize aspartic acid residues or have specificity for D-amino acids. In enzymatic assays, the presence of a competitive inhibitor increases the apparent Michaelis-Menten constant (Km) of the enzyme because higher substrate concentrations are needed to achieve half-maximal velocity. However, it does not affect the maximum velocity (Vmax) of the reaction, as the effect of the inhibitor can be overcome by sufficiently high concentrations of the substrate. mdpi.com The use of such compounds as competitive inhibitors provides crucial information about the structure of the enzyme's active site and the determinants of substrate binding. mdpi.comfrontiersin.org

Molecular Interactions and Recognition Mechanisms of Z D Asp Obzl Derivatives

Chiral Recognition Studies with Z-D-Asp-OBzl Derivatives

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a critical process in pharmacology, materials science, and chemical synthesis. Derivatives of this compound have been instrumental in advancing our understanding of these phenomena, especially through the development of synthetic receptors.

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. semanticscholar.orgmdpi.com This "molecular memory" is created by polymerizing functional monomers around a template molecule (in this case, a derivative of this compound or a similar chiral molecule). semanticscholar.orgmdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. semanticscholar.orgmdpi.com These cavities can then selectively rebind the template molecule or its enantiomer from a racemic mixture. mdpi.comnih.gov

The process of molecular imprinting relies on the interactions, both covalent and non-covalent (such as hydrogen bonding, electrostatic interactions, and van der Waals forces), between the template and the functional monomers. scirp.orgnih.gov The stability of the complex formed between the template and the functional monomers before polymerization is a key factor for successful molecular recognition. nih.gov

Research has demonstrated the successful application of MIPs for the chiral separation of amino acid derivatives. nih.govoregonstate.edu For instance, molecularly imprinted polymeric membranes have been prepared using Z-D-Glu (a closely related glutamic acid derivative) as the template molecule. mdpi.com These membranes showed a preferential recognition for the D-isomer over the corresponding L-isomer. mdpi.com This enantioselectivity arises from the specific interactions designed into the polymer matrix. Similarly, membranes imprinted with the L-isomer of a glutamic acid derivative recognized the L-isomer over the D-isomer. mdpi.com The principle of "like recognizes like" is often observed, where a membrane imprinted with a D-amino acid derivative preferentially binds the D-enantiomer from a racemic mixture. researchgate.net

The effectiveness of these separations can be quantified by the separation factor, which is a measure of the membrane's ability to distinguish between enantiomers. In electrodialysis experiments with membranes imprinted with Z-D-Glu, an optimum separation factor of 2.0 was achieved. researchgate.netresearchgate.net

Table 1: Examples of Enantioselective Separation using Molecularly Imprinted Polymers

| Template Molecule | Polymer System | Target Analyte(s) | Key Finding | Reference(s) |

| Z-D-Glu | Carboxylated Polysulfone Nanofiber Membranes | Z-D-Glu / Z-L-Glu | Preferential recognition and transport of the D-isomer. | mdpi.com |

| Z-L-Glu | Carboxylated Polysulfone Nanofiber Membranes | Z-D-Glu / Z-L-Glu | High recognition for the L-isomer. | mdpi.com |

| Boc-L-Trp | Polymeric membranes with tetrapeptide derivative | Ac-L-Trp / Ac-D-Trp | Imprinted membranes showed adsorption selectivity toward the print molecule. | researchgate.net |

| Z-D-Asp | Polyamide | L-Glu / D-Glu | Polyamide from Z-D-Asp and 1,4-PDA preferentially incorporated the L-isomer of glutamic acid. | researchgate.net |

This table presents data for compounds structurally related to this compound to illustrate the principles of chiral recognition with MIPs.

The solvent plays a crucial role in molecular recognition, as it can influence the non-covalent interactions that drive the association between the chiral selector (the MIP) and the analyte. nih.gov The choice of solvent is critical, as the self-assembly of the template and functional monomers during the imprinting process is highly dependent on the surrounding medium. nih.gov

Studies on molecularly imprinted materials derived from tetrapeptide derivatives have shown that the polarity of the environment significantly affects their chiral recognition ability. researchgate.netrsc.org For a specific system involving a tetrapeptide derivative H-Asp(OcHex)–Ile-Asp(OcHex)-Glu(OBzl)-CH2-, the optimal chiral recognition was observed in a 50 vol% aqueous ethanol (B145695) solution. researchgate.netrsc.org This highlights that a balance in solvent polarity is necessary to facilitate the specific hydrogen bonding and other interactions required for enantioselective recognition, while minimizing non-specific binding.

In non-covalent imprinting, polar solvents can compete for hydrogen bonding sites, potentially weakening the interaction between the template and the functional monomer, which can lead to lower selectivity. oregonstate.edu Conversely, non-polar solvents tend to favor solute-solute interactions, which can enhance the recognition effect. nih.gov However, the solubility of the components can be a limiting factor in very non-polar solvents. nih.gov Therefore, the optimization of the solvent composition is a key step in developing effective chiral separation systems based on MIPs.

Intermolecular and Intramolecular Hydrogen Bonding in Aspartic Acid Derivatives

Hydrogen bonds are directional, non-covalent interactions that are fundamental to molecular structure, stability, and recognition. chemguide.co.ukjchemrev.com In aspartic acid derivatives like this compound, both intermolecular and intramolecular hydrogen bonds are possible and play a significant role in their conformation and interactions with other molecules.

Intramolecular hydrogen bonds, which occur within a single molecule, can significantly influence the molecule's conformation. In studies of aspartic acid residues, intramolecular hydrogen bonds have been shown to be critical in processes such as the formation of succinimide (B58015) intermediates. mdpi.comnih.gov For instance, density functional theory (DFT) calculations have revealed the presence of an intramolecular hydrogen bond between the NH hydrogen of the C-terminal amide group and the side-chain carbonyl oxygen in an aspartic acid model. mdpi.com The breaking and forming of such bonds are integral to conformational changes and reaction mechanisms. mdpi.comnih.gov

Intermolecular hydrogen bonds, which form between different molecules, are the primary drivers of molecular recognition in many systems. In the context of MIPs, the specific hydrogen bonding between the template molecule (e.g., this compound) and the functional monomers of the polymer creates the selective recognition sites. oregonstate.edu The strength and geometry of these hydrogen bonds determine the affinity and selectivity of the MIP for its target. The ability of the carboxyl and amide groups in aspartic acid derivatives to act as both hydrogen bond donors and acceptors is central to these interactions. chemguide.co.ukjchemrev.com

Interactions in Molecularly Imprinted Polymeric Membranes

Molecularly imprinted membranes (MIMs) combine the selective recognition of MIPs with the continuous separation capabilities of membrane technology. mdpi.comresearchgate.net The interactions within these membranes are a complex interplay of factors. The recognition sites, created by the imprinting process, provide a high degree of specificity for the target molecule. nih.govmdpi.com

The performance of MIMs is also dependent on the physical structure of the polymer matrix. The porosity and tortuosity of the membrane affect the accessibility of the recognition sites to the analyte molecules. nih.gov Highly ordered porous structures can enhance the transport rate of the target molecule by improving the accessibility of these sites. nih.gov

This compound in Studies of Neurotransmitter Systems

Derivatives of amino acids, including those of aspartic acid and glutamic acid, are of significant interest in neuroscience due to their structural similarity to endogenous neurotransmitters. nih.gov Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its derivatives can modulate synaptic activity.

This compound and related compounds have been utilized in studies investigating neurotransmitter systems. For example, some aspartic acid derivatives have been explored for their potential to modulate opioid receptors. The specific structure of these compounds allows them to interact with biological receptors and transporters. While D-aspartic acid itself is known to be a neurotransmitter and an agonist at NMDA receptors, the protected derivative this compound serves as a useful tool in experimental settings, for instance, in the synthesis of peptides that may have activity in the central nervous system. collectionscanada.gc.caresearchgate.net The study of how these synthetic derivatives interact with components of the neurotransmitter systems, such as receptors and enzymes, provides valuable information for the design of new therapeutic agents. nih.gov

Advanced Analytical Methodologies for Z D Asp Obzl Research

Chromatographic Techniques for Separation and Analysis

Chromatography is indispensable for the purification and analytical assessment of Z-D-Asp-OBzl. These methods separate the target compound from starting materials, by-products, and other impurities based on differential partitioning between a mobile phase and a stationary phase.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as the foremost analytical technique for determining the purity of this compound. It is routinely used by manufacturers and researchers to quantify the compound, with purity levels typically expected to exceed 98.0% ruifuchemical.comruifuchemical.com.

The versatility of HPLC allows for various configurations to analyze underivatized amino acids and their derivatives. sielc.com By adjusting parameters such as the mobile phase composition, buffer pH, and buffer concentration, the separation can be finely tuned to resolve complex mixtures. sielc.com Reversed-phase HPLC is a common mode used for this purpose, often paired with ultraviolet (UV) detection for quantification, typically at a wavelength around 214 nm for peptide bonds. Other detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (LC/MS) can also be coupled with HPLC for comprehensive analysis. sielc.com

Table 1: Illustrative HPLC Parameters for Amino Acid Derivative Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | The stationary phase where separation occurs. Mixed-mode columns can offer multiple separation mechanisms (e.g., reversed-phase and ion-exchange). sielc.com | Obelisc R or similar C18 reversed-phase column. sielc.com |

| Mobile Phase | A solvent system that carries the sample through the column. Gradients are often used for complex samples. | Acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA). |

| Detection | The method used to visualize and quantify the separated components. | UV spectrophotometry, often at 214 nm or 254 nm. |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min. |

| Purity Standard | The accepted purity level for research or synthesis applications. | >98.0%. ruifuchemical.comruifuchemical.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less suited for the direct analysis of protected amino acids like this compound due to their low volatility and thermal instability. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be employed for analysis after appropriate derivatization to increase volatility. nih.gov For instance, the esterification of the carboxylic acid group can make the molecule more amenable to GC analysis. nih.gov

While direct GC data for this compound is not commonly published, analysis of a structurally similar compound, Z-Asp(OBzl)-OBzl (the dibenzyl ester), shows its feasibility. GC-MS analysis of this related compound reveals characteristic mass-to-charge ratio (m/z) peaks that help in its identification. nih.gov

Table 2: GC-MS Data for the Related Compound Z-Asp(OBzl)-OBzl

| Property | Value |

|---|---|

| NIST Number | 132794 |

| Top m/z Peak | 91 |

| 2nd Highest m/z | 92 |

| 3rd Highest m/z | 65 |

Data from PubChem for the related compound C26H25NO6. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for analyzing charged molecules, including amino acids and their derivatives. lumexinstruments.comclinicallab.com The fundamental principle of CE is the differential migration of analytes in a buffer-filled capillary under the influence of a high-voltage electric field. lumexinstruments.com The separation is based on the charge-to-mass ratio of the compounds, making it a highly specific and efficient method. lumexinstruments.com

For this compound, which possesses a free carboxylic acid group, Capillary Zone Electrophoresis (CZE) is a particularly applicable mode. In CZE, the capillary is filled with a buffer of a specific pH, which imparts a charge to the analyte, allowing it to migrate in the electric field. clinicallab.com The presence of ionizable groups on the capillary's inner surface generates an electroosmotic flow (EOF), which drives the bulk flow of liquid toward the detector, enabling the analysis of anions, cations, and even neutral molecules in a single run. lumexinstruments.com Other CE modes, such as Micellar Electrokinetic Chromatography (MEKC), which uses surfactants to separate neutral analytes, could also be adapted for analyzing this compound and related impurities. clinicallab.com

Table 3: Principles of Relevant Capillary Electrophoresis Modes

| CE Mode | Principle | Applicability to this compound |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separates analytes based on their charge-to-mass ratio in a free-solution buffer. clinicallab.com | Highly applicable due to the ionizable carboxylic acid group. |

| Micellar Electrokinetic Chromatography (MEKC) | Uses surfactant micelles to separate both neutral and charged analytes based on their partitioning between the micelles and the aqueous buffer. clinicallab.com | Useful for separating this compound from potential neutral, hydrophobic impurities. |

| Capillary Isoelectric Focusing (CIEF) | Separates amphoteric molecules (like peptides) based on their isoelectric point (pI) in a pH gradient. clinicallab.com | Applicable for determining the pI of the compound. |

Spectroscopic and Spectrometric Characterization Methods

Following separation, spectroscopic and spectrometric methods are essential for confirming the identity and elucidating the precise chemical structure of this compound.

Mass Spectrometry (MS) for Product Identification

Mass Spectrometry is a powerful analytical tool for confirming the molecular weight and identifying this compound. It is frequently coupled with liquid chromatography (LC-MS) to provide mass information for each separated peak. ruifuchemical.com The technique works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z).

For this compound (Molecular Formula: C19H19NO6, Molecular Weight: 357.36 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) are typically used. capotchem.comnih.gov This would result in the detection of the protonated molecule [M+H]+ and potentially other adducts, such as the sodium adduct [M+Na]+. For example, in the analysis of the very similar dipeptide Z-L-Asp-d-AlaOBzl, ESI-MS clearly identified the [M+H]+ and [M+Na]+ ions, confirming its molecular weight. nih.gov This approach provides definitive confirmation of the compound's identity and can help identify impurities and degradation products.

Table 4: Expected Mass Spectrometry Data for this compound

| Property | Expected Value | Reference |

|---|---|---|

| Molecular Formula | C19H19NO6 | capotchem.com |

| Average Molecular Weight | 357.36 g/mol | capotchem.com |

| Monoisotopic Mass | 357.12123733 Da | nih.gov |

| Primary Ion (ESI+) | [M+H]+ ≈ 358.13 m/z | Calculated |

| Sodium Adduct (ESI+) | [M+Na]+ ≈ 380.11 m/z | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of this compound. Several suppliers confirm that the compound's structure is verified using NMR. capotchem.comruifuchemical.comruifuchem.com This technique provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR) is used to identify the different types of protons and their neighboring environments within the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons of the benzyl (B1604629) (OBzl) and benzyloxycarbonyl (Z) protecting groups, the methylene (B1212753) protons of these groups, and the protons of the aspartic acid backbone. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the unambiguous confirmation of the compound's structure. ¹³C-NMR would similarly be used to confirm the carbon skeleton.

Table 5: Illustrative Expected ¹H-NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Z and OBzl groups) | 7.2 - 7.4 | Multiplet |

| -CH₂- (Benzyl group) | ~5.1 | Singlet or Doublet |

| -CH₂- (Benzyloxycarbonyl group) | ~5.0 | Singlet or Doublet |

| α-CH (Aspartic acid) | ~4.5 | Multiplet |

| β-CH₂ (Aspartic acid) | ~2.8 | Multiplet |

| -NH- (Amide) | Variable | Broad Singlet |

Note: Expected values are based on standard chemical shift tables for protected amino acids and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the chemical structure and molecular vibrations of a compound. horiba.com For this compound, these methods are instrumental in verifying the presence of key functional groups.

Raman Spectroscopy , a complementary technique to IR, provides information on the chemical structure and is particularly useful for analyzing samples in aqueous solutions. horiba.comsigmaaldrich.com It can be used to create a unique chemical fingerprint of this compound, allowing for its identification and differentiation from other compounds. horiba.com The intensity of the Raman spectrum is directly proportional to the concentration of the analyte, making it a quantitative technique as well. horiba.com However, the Raman effect is inherently weak, and fluorescence from the sample or impurities can sometimes interfere with the signal. renishaw.com

| Spectroscopic Technique | Information Provided | Application to this compound | Limitations |

| Infrared (IR) Spectroscopy | Identifies functional groups based on vibrational modes. | Confirms the presence of carbamate (B1207046), ester, and carboxylic acid groups. ruifuchemical.comruifuchemical.com | Limited information on the overall molecular structure. |

| Raman Spectroscopy | Provides a chemical fingerprint based on molecular vibrations. horiba.com | Qualitative identification and quantitative analysis. horiba.com | Weak signal, potential for fluorescence interference. renishaw.com |

Electroanalytical Techniques

Electroanalytical methods offer a range of techniques for the detection and quantification of chemical species based on their electrical properties. azolifesciences.com These methods are known for their high sensitivity, selectivity, and the ability to perform real-time measurements, making them suitable for analyzing this compound in various contexts. azolifesciences.comunimed.edu.ng

Voltammetry measures the current as a function of an applied potential, providing information on the redox properties of the analyte. azolifesciences.comsolubilityofthings.com While direct voltammetric studies on this compound were not found, this technique could potentially be used to study its electrochemical behavior, for instance, the oxidation or reduction of the aromatic benzyl groups.

Potentiometry , on the other hand, measures the potential of an electrochemical cell at zero current. slideshare.netscribd.com It is a versatile technique for determining the concentration of specific ions in a solution. slideshare.net Potentiometric titrations, for example, could be employed to determine the concentration of the acidic and basic functionalities within the this compound molecule. nbchao.com

The development of sensors and biosensors represents a significant application of electroanalytical techniques. nih.gov These devices are designed for the specific and sensitive detection of target molecules.

Sensors can be developed using molecularly imprinted polymers (MIPs) that create specific recognition sites for a target molecule like this compound. researchgate.netresearchgate.net These MIP-based sensors can offer high selectivity.

Biosensors utilize biological recognition elements, such as enzymes or antibodies, to achieve high specificity. nih.gov Genetically encoded biosensors, for instance, have been developed to dynamically measure the concentration of related molecules like aspartate in living cells, demonstrating the potential for creating similar biosensors for this compound or its derivatives. elifesciences.org These biosensors can provide real-time data with high spatial and temporal resolution. elifesciences.orgmdpi.com

| Electroanalytical Technique | Principle | Potential Application for this compound |

| Voltammetry | Measures current as a function of applied potential. azolifesciences.comsolubilityofthings.com | Studying redox behavior of the benzyl groups. |

| Potentiometry | Measures potential at zero current. slideshare.netscribd.com | Determining concentrations via potentiometric titrations. nbchao.com |

| Sensors (e.g., MIP-based) | Utilizes synthetic recognition sites. researchgate.netresearchgate.net | Selective detection and quantification. |

| Biosensors | Employs biological recognition elements. nih.gov | Highly specific and sensitive real-time monitoring. elifesciences.orgmdpi.com |

Method Development for this compound Detection and Quantification

The development of robust analytical methods is crucial for the accurate detection and quantification of this compound. emerypharma.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.netsciencescholar.usbjbs.com.br Detection is commonly performed using a UV detector, as the benzyl groups in this compound absorb UV light. The method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.netbjbs.com.br The purity of this compound is often specified to be greater than 98.0% as determined by HPLC. ruifuchemical.comruifuchemical.com

Key parameters in HPLC method development include:

Column: Choice of stationary phase (e.g., C18) is critical for separation. researchgate.net

Mobile Phase: The composition of the mobile phase is optimized to achieve good resolution and peak shape. sciencescholar.us

Flow Rate: Affects the retention time and efficiency of the separation. sciencescholar.us

Detection Wavelength: Selected to maximize the signal of the analyte.

Applications of Advanced Analytical Methods in Bioanalysis and Complex Matrices

Analyzing this compound in biological samples (bioanalysis) and other complex matrices presents unique challenges due to the presence of interfering substances. azolifesciences.com Advanced analytical methods are essential to overcome these challenges.

Electroanalytical techniques, for instance, are highly sensitive and can detect low concentrations of analytes even in complex matrices. azolifesciences.com This makes them well-suited for bioanalytical applications where sample volumes may be limited and analyte concentrations low.

The development of highly selective biosensors is particularly promising for in vivo and in situ measurements. mdpi.com For example, needle-shaped biosensors are being developed for minimally invasive, real-time monitoring of biomarkers in tissues. mdpi.com While not yet specific to this compound, the principles of these technologies could be adapted for its detection in biological systems.

Furthermore, techniques like molecularly imprinted membranes have been explored for the selective separation of related compounds, which could be applied to isolate this compound from complex mixtures. researchgate.netresearchgate.net

Theoretical and Computational Studies of Z D Asp Obzl and Its Derivatives

Molecular Modeling and in silico Characterization

Molecular modeling and in silico characterization involve the use of computational methods to generate, manipulate, and analyze three-dimensional molecular structures and calculate a variety of physicochemical properties. For Z-D-Asp-OBzl, this process begins with its known molecular formula, C₁₉H₁₉NO₆, and molecular weight of approximately 357.36 g/mol . bldpharm.com Public databases like PubChem provide a wealth of computed properties that form the basis of its in silico profile. nih.gov These descriptors are crucial for predicting the molecule's behavior in different chemical environments.

Key computed properties include topological polar surface area (TPSA), which is valuable for predicting transport properties, and the octanol-water partition coefficient (XLogP3), which indicates its hydrophobicity. nih.gov

Table 1: Computed Molecular Properties of Z-D-Asp(OBzl)-OH

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 357.4 g/mol | nih.gov |

| XLogP3-AA | 2.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | nih.gov |

| Rotatable Bond Count | 9 | nih.gov |

| Exact Mass | 357.12123733 Da | nih.gov |

| Topological Polar Surface Area | 102 Ų | nih.gov |

| Heavy Atom Count | 26 | nih.gov |

| Complexity | 469 | nih.gov |

These in silico characterizations serve as a foundational step for more advanced computational studies, such as docking simulations or quantitative structure-activity relationship (QSAR) modeling, by providing the necessary molecular and electronic descriptors.

Quantum Chemical Calculations